2-Methoxy-5-phenylphenol
Overview
Description
2-Methoxy-5-phenylphenol is an organic compound with the molecular formula C13H12O2 It is a derivative of phenol, characterized by the presence of a methoxy group (-OCH3) and a phenyl group (-C6H5) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-phenylphenol can be achieved through several methods. One common approach involves the reaction of 4-methoxybiphenyl with a copper-based catalyst in the presence of tert-butyl hydroperoxide. The reaction is typically carried out in tetrahydrofuran at low temperatures, around -78°C to 0°C, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5-phenylphenol undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The phenyl group can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
2-Methoxy-5-phenylphenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It is used in the study of enzyme interactions and as a model compound for understanding phenolic compound behavior.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-phenylphenol involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity. The phenyl group provides a hydrophobic character, affecting its solubility and interaction with other molecules. These properties enable the compound to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
2-Methoxy-5-methylphenol: Similar structure but with a methyl group instead of a phenyl group.
4-Methoxyphenol: Lacks the phenyl group, making it less hydrophobic.
2-Methoxyphenol: Simplified structure with only a methoxy group attached to the benzene ring.
Uniqueness: 2-Methoxy-5-phenylphenol stands out due to the combination of the methoxy and phenyl groups, which confer unique chemical properties such as enhanced stability and reactivity. This makes it particularly useful in applications requiring both hydrophobic and electron-donating characteristics .
Properties
IUPAC Name |
2-methoxy-5-phenylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJUJKFXUPMEKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559663 | |
Record name | 4-Methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37055-80-4 | |
Record name | 4-Methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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